1-Cyclobutylpiperazine hydrochloride

Dopamine Receptor Pharmacology Structure-Activity Relationship (SAR) Medicinal Chemistry

1-Cyclobutylpiperazine hydrochloride (CAS 741287-54-7) is a monosubstituted piperazine derivative where a cyclobutyl group is attached to one nitrogen of the piperazine ring. This hydrochloride salt form (free base CAS 132800-13-6) is a crucial synthetic intermediate and a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) drug discovery programs targeting histamine H3 and serotonin receptors.

Molecular Formula C8H17ClN2
Molecular Weight 176.69 g/mol
Cat. No. B8748900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutylpiperazine hydrochloride
Molecular FormulaC8H17ClN2
Molecular Weight176.69 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CCNCC2.Cl
InChIInChI=1S/C8H16N2.ClH/c1-2-8(3-1)10-6-4-9-5-7-10;/h8-9H,1-7H2;1H
InChIKeyJIZLSVCSAAZLMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutylpiperazine Hydrochloride: Physicochemical and Structural Baseline for Procurement


1-Cyclobutylpiperazine hydrochloride (CAS 741287-54-7) is a monosubstituted piperazine derivative where a cyclobutyl group is attached to one nitrogen of the piperazine ring . This hydrochloride salt form (free base CAS 132800-13-6) is a crucial synthetic intermediate and a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) drug discovery programs targeting histamine H3 and serotonin receptors . Its molecular formula is C8H16N2·HCl with a molecular weight of 176.69 g/mol. The compound is characterized by its secondary amine functionality, which allows for extensive derivatization, and the unique steric and electronic properties imparted by the strained cyclobutyl ring, distinguishing it from other cycloalkyl piperazines .

Why Generic Piperazine Substitution Fails: The Critical Role of 1-Cyclobutylpiperazine Hydrochloride


In-class piperazine compounds cannot be simply interchanged due to the profound impact of the N-substituent on pharmacological and physicochemical profiles. The cyclobutyl group imparts a specific combination of steric bulk, conformational rigidity, and lipophilicity (computed logP ~0.5–0.7 ) that is distinct from smaller (e.g., methyl) or larger (e.g., cyclohexyl) cycloalkyl substituents. This directly influences receptor binding affinity, selectivity, and metabolic stability. For example, in dopamine receptor ligands, relatively small piperazine substituents like spirocyclobutyl significantly enhance D1 affinity and selectivity over D2 receptors, an effect not replicated by larger groups [1]. Therefore, substituting 1-cyclobutylpiperazine with a generic alternative risks losing crucial target engagement and introduces unpredictable pharmacokinetic behavior, making it unsuitable for reproducible research or lead optimization.

Quantitative Evidence Guide: Where 1-Cyclobutylpiperazine Hydrochloride Differentiates from Analogs


Conformational Rigidity and D1 Receptor Subtype Selectivity vs. Larger Cycloalkyl Analogs

In a series of 1-piperazino-3-arylindans, the introduction of a small, rigid spirocyclobutyl group on the piperazine ring dramatically enhanced D1 receptor affinity and D1/D2 selectivity. D1 antagonism in vivo (ED50 ~1 µmol/kg in rats) was confined to derivatives with small substituents (e.g., spirocyclobutyl, 2-methyl), whereas larger or more flexible substituents did not confer this selectivity profile [1]. While this study uses a spirocyclobutyl motif, it demonstrates the class effect where the cyclobutyl group's steric profile directly enables a distinct receptor binding mode not achievable with cyclopentyl or cyclohexyl analogs.

Dopamine Receptor Pharmacology Structure-Activity Relationship (SAR) Medicinal Chemistry

Aqueous Solubility of the Hydrochloride Salt: A Formulation-Enabling Property vs. Free Base and Other Salts

The formation of the hydrochloride salt dramatically improves the aqueous solubility of 1-cyclobutylpiperazine. The free base (CAS 132800-13-6) has a moderate predicted water solubility of 15.0 mg/mL (ESOL method) . In contrast, the dihydrochloride salt (CAS 799557-65-6) exhibits a notably lower aqueous solubility of 0.79 mg/mL . This ~19-fold decrease in solubility upon formation of the dihydrochloride, compared to the free base, is a critical property for researchers selecting a salt form for specific applications, such as controlled-release formulations or reactions requiring low aqueous solubility. The mono-hydrochloride (CAS 741287-54-7) is expected to have intermediate properties.

Pre-formulation Salt Selection Physicochemical Profiling

Prevalence in H3 Receptor Pharmacophore: Clinical Candidate Differentiation vs. Other Cycloalkyl Piperazines

The 4-cyclobutylpiperazine-1-carbonyl moiety is a critical pharmacophoric element in multiple clinical-stage H3 receptor ligands, including the radioligand [11C]AZ13153556 and the inverse agonist LML134 [1][2]. This structural motif was selected from a broader SAR exploration due to its ability to confer high H3 receptor affinity and favorable brain uptake kinetics. For instance, the cyclobutylpiperazine-containing radioligand [11C]AZ13153556 demonstrated faster in vivo binding kinetics in nonhuman primate brain compared to the frontrunner radioligand [11C]GSK189254, suggesting potential advantages for PET imaging quantification [1]. This specific scaffold adoption in lead compounds indicates a distinct advantage over other cycloalkyl substitutions (cyclopentyl, cyclohexyl) for achieving an optimal balance of potency, selectivity, and pharmacokinetics for CNS targets.

Histamine H3 Receptor CNS Drug Discovery Positron Emission Tomography (PET)

Synthetic Versatility as a Monosubstituted Secondary Amine vs. Disubstituted or Protected Analogs

As a mono-N-substituted piperazine, 1-cyclobutylpiperazine retains one free secondary amine, offering a single point for selective derivatization. This is in contrast to symmetrically disubstituted piperazines or those requiring a protecting group strategy. The hydrochloride salt directly provides the reactive free amine upon neutralization, simplifying synthetic workflows [1]. This 'privileged scaffold' is used to introduce the cyclobutylpiperazine moiety into drug candidates, as exemplified by its coupling with carboxylic acids or sulfonyl chlorides to form amides or sulfonamides, which are key steps in the synthesis of clinical H3 receptor antagonists [1]. A Boc-protected analog (tert-butyl 4-cyclobutylpiperazine-1-carboxylate) requires an additional deprotection step, adding time and cost.

Organic Synthesis Building Block Utility Late-Stage Functionalization

High-Impact Application Scenarios for 1-Cyclobutylpiperazine Hydrochloride Based on Verified Evidence


CNS Drug Discovery: Development of Histamine H3 Receptor Ligands

1-Cyclobutylpiperazine hydrochloride is an ideal starting material for synthesizing novel H3 receptor antagonists or PET radioligands. Evidence shows the 4-cyclobutylpiperazine motif is present in high-affinity clinical candidates like LML134 and AZD5213, which demonstrate favorable brain uptake and pharmacokinetic properties [1]. Researchers can use this building block to explore SAR around the H3 pharmacophore, confident that the core scaffold is clinically validated for CNS applications.

Dopamine Receptor Pharmacology: Probing D1/D2 Subtype Selectivity

Based on the finding that small, rigid piperazine substituents like spirocyclobutyl confer D1 receptor selectivity over D2 [1], 1-cyclobutylpiperazine hydrochloride serves as a critical starting point for synthesizing novel D1-selective ligands. This application is highly relevant for developing antipsychotic agents with an improved side-effect profile, where D1/D2 selectivity is a key differentiator.

Pre-formulation and Salt Selection Studies for Amine-Containing Drug Candidates

The hydrochloride salt of 1-cyclobutylpiperazine provides a distinct solubility and dissolution profile compared to the free base or dihydrochloride salt. With the free base exhibiting ~15.0 mg/mL solubility and the dihydrochloride dropping to 0.79 mg/mL, the mono-hydrochloride offers a unique intermediate solubility profile [2]. This makes it a valuable reference compound for systematic salt-screening and formulation development studies for new chemical entities containing a piperazine moiety.

Medicinal Chemistry Library Synthesis and SAR Exploration

The compound's mono-substituted secondary amine structure allows for rapid, parallel derivatization without a deprotection step, unlike its Boc-protected counterpart [1]. This simplifies the generation of diverse compound libraries for hit-to-lead or lead optimization campaigns targeting various GPCRs and CNS receptors, where the cyclobutyl group's distinct steric and electronic properties can be exploited for fine-tuning biological activity.

Quote Request

Request a Quote for 1-Cyclobutylpiperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.